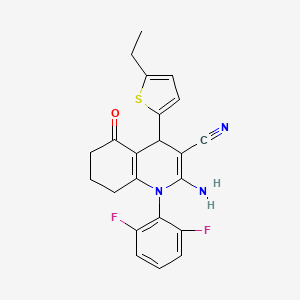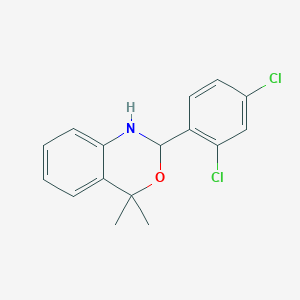
3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ジエチルアミノ)-1-(3,4-ジメトキシフェニル)プロパン-1-オンは、フェニルプロパノイド類に属する有機化合物です。これは、フェニル環に2つのメトキシ基が置換されており、プロパノン骨格にジエチルアミノ基が結合していることで特徴付けられます。
2. 製法
合成経路と反応条件
3-(ジエチルアミノ)-1-(3,4-ジメトキシフェニル)プロパン-1-オンの合成は、通常、以下の手順を伴います。
出発物質: 合成は、3,4-ジメトキシベンズアルデヒドとジエチルアミンから始まります。
縮合反応: 3,4-ジメトキシベンズアルデヒドのアルデヒド基は、酢酸などの適切な触媒の存在下で、ジエチルアミンと反応してイミン中間体を形成します。
還元: 次に、イミン中間体は、水素化ホウ素ナトリウムなどの還元剤を用いて還元され、最終生成物である3-(ジエチルアミノ)-1-(3,4-ジメトキシフェニル)プロパン-1-オンが得られます。
工業的生産方法
工業的な環境では、この化合物の生産は、同様の手順をより大規模に行うことができます。連続フロー反応器の使用と反応条件の最適化により、最終生成物の収率と純度を向上させることができます。
3. 化学反応解析
反応の種類
3-(ジエチルアミノ)-1-(3,4-ジメトキシフェニル)プロパン-1-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化することができます。
還元: 還元反応は、ケトン基をアルコールに変換することができます。
置換: フェニル環のメトキシ基は、求核性芳香族置換によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
置換: 水酸化物イオンまたはアミンなどの求核剤を、置換反応に使用することができます。
主要な生成物
酸化: ケトンまたはカルボン酸を生成します。
還元: アルコールを生成します。
置換: フェニル環に異なる官能基を持つ誘導体を生成します。
4. 科学研究への応用
3-(ジエチルアミノ)-1-(3,4-ジメトキシフェニル)プロパン-1-オンは、科学研究においていくつかの応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を調査されています。
医学: 特に新薬の開発において、その潜在的な治療効果が探索されています。
産業: さまざまな化学中間体やファインケミカルの生産に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and diethylamine.
Condensation Reaction: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with diethylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in derivatives with different functional groups on the phenyl ring.
科学的研究の応用
3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
作用機序
3-(ジエチルアミノ)-1-(3,4-ジメトキシフェニル)プロパン-1-オンの作用機序は、特定の分子標的や経路との相互作用を伴います。ジエチルアミノ基は生物学的受容体と相互作用することができ、メトキシ基は化合物の結合親和性と選択性に影響を与える可能性があります。正確な経路と標的は、化合物が使用される特定の用途と文脈によって異なります。
6. 類似の化合物との比較
類似の化合物
3-(ジメチルアミノ)-1-(3,4-ジメトキシフェニル)プロパン-1-オン: 構造は似ていますが、ジエチルアミノではなくジメチルアミノです。
3-(ジエチルアミノ)-1-(4-メトキシフェニル)プロパン-1-オン: 構造は似ていますが、フェニル環にメトキシ基が1つだけです。
3-(ジエチルアミノ)-1-(3,4-ジヒドロキシフェニル)プロパン-1-オン: 構造は似ていますが、メトキシ基ではなくヒドロキシ基が置換されています。
独自性
3-(ジエチルアミノ)-1-(3,4-ジメトキシフェニル)プロパン-1-オンは、ジエチルアミノと2つのメトキシ基の両方が存在することによって、化学反応性と生物活性を影響を与える可能性があります。これらの官能基の組み合わせにより、さまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
3-(Dimethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one: Similar structure but with dimethylamino instead of diethylamino.
3-(Diethylamino)-1-(4-methoxyphenyl)propan-1-one: Similar structure but with only one methoxy group on the phenyl ring.
3-(Diethylamino)-1-(3,4-dihydroxyphenyl)propan-1-one: Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness
3-(Diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one is unique due to the presence of both diethylamino and two methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
特性
CAS番号 |
42924-04-9 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC名 |
3-(diethylamino)-1-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H23NO3/c1-5-16(6-2)10-9-13(17)12-7-8-14(18-3)15(11-12)19-4/h7-8,11H,5-6,9-10H2,1-4H3 |
InChIキー |
FTYMRYNTHZILTR-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCC(=O)C1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,6-dimethylphenoxy)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B11509634.png)
![12-chloro-11,13-dimethyl-5-naphthalen-2-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11509639.png)
![4-chloro-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11509647.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B11509657.png)



![2-(4-{[(2-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11509675.png)
![3-(4-tert-butylphenyl)-4-cyclohexyl-5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B11509677.png)

![4-Phenyl-1-[(2-trifluoromethyl-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid ethyl ester](/img/structure/B11509684.png)
![2-(3-bromophenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11509692.png)
![Methyl 4-phenyl-2-[(phenylsulfonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B11509702.png)

